molecular formula C15H20ClFN2O B5235027 2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide

2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B5235027
M. Wt: 298.78 g/mol
InChI Key: UEPUEAQPQTUFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been studied for its mechanism of action in order to better understand its potential applications.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in a variety of physiological processes, including motor control, reward, and addiction.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to decrease the release of dopamine in the brain, which may contribute to its potential applications in the treatment of addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide. One area of focus may be the development of more selective dopamine D3 receptor antagonists, which could have applications in the treatment of addiction and other neurological disorders. Additionally, further research may be needed to fully understand the mechanism of action of this compound, as well as its potential effects on other physiological processes.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzoyl chloride with 1-propylpiperidine. This reaction produces a key intermediate, which is then reacted with ammonium acetate to produce the final product.

Scientific Research Applications

2-chloro-6-fluoro-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been used in a variety of studies to investigate its mechanism of action, as well as its effects on various biochemical and physiological processes.

properties

IUPAC Name

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-2-8-19-9-6-11(7-10-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,11H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPUEAQPQTUFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide

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